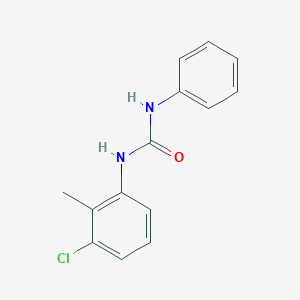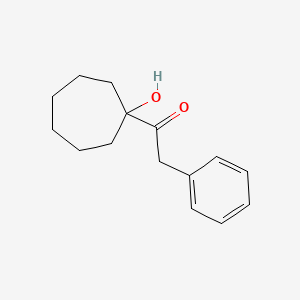![molecular formula C21H26O2 B11942207 Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabinol-D3 solution, 100 μg/mL in methanol, is a certified reference material commonly used in various scientific research applications. Cannabinol is a cannabinoid found in the Cannabis plant and is also a metabolite of Δ9-tetrahydrocannabinol, the main psychoactive component of Cannabis. Cannabinol is the primary product of Δ9-tetrahydrocannabinol degradation from exposure to air and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cannabinol-D3 is synthesized through the deuteration of cannabinol. The process involves the introduction of deuterium atoms into the cannabinol molecule, replacing hydrogen atoms. This is typically achieved using deuterated reagents under controlled conditions to ensure the precise incorporation of deuterium.
Industrial Production Methods
Industrial production of Cannabinol-D3 involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process is carried out in specialized facilities equipped to handle deuterated compounds and ensure the production of high-purity Cannabinol-D3. The final product is then dissolved in methanol to achieve the desired concentration of 100 μg/mL and packaged in ampules of 1 mL .
Chemical Reactions Analysis
Types of Reactions
Cannabinol-D3 undergoes various chemical reactions, including:
Oxidation: Cannabinol can be oxidized to form cannabinolic acid.
Reduction: Reduction of cannabinol can lead to the formation of tetrahydrocannabinol.
Substitution: Cannabinol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cannabinolic acid.
Reduction: Tetrahydrocannabinol.
Substitution: Various substituted cannabinoids depending on the reagents used.
Scientific Research Applications
Cannabinol-D3 is widely used in scientific research due to its stable isotope labeling, which makes it an ideal internal standard for quantitative analysis. Some of its applications include:
Chemistry: Used in the development and validation of analytical methods such as liquid chromatography and mass spectrometry.
Biology: Employed in studies investigating the biological effects of cannabinoids and their metabolites.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of cannabinoids in the body.
Industry: Utilized in the quality control and potency testing of cannabis products.
Mechanism of Action
Cannabinol exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. The binding of cannabinol to these receptors modulates various physiological processes, including pain perception, immune response, and mood regulation. The deuterated form, Cannabinol-D3, retains these properties, making it useful for studying the pharmacodynamics and pharmacokinetics of cannabinoids .
Comparison with Similar Compounds
Similar Compounds
Cannabidiol-D3: Another deuterated cannabinoid used as an internal standard in analytical methods.
Δ9-Tetrahydrocannabinol-D3: Deuterated form of the main psychoactive component of Cannabis.
Cannabigerol-D3: Deuterated form of cannabigerol, a non-psychoactive cannabinoid.
Uniqueness
Cannabinol-D3 is unique due to its specific deuteration, which provides enhanced stability and allows for precise quantitative analysis in various research applications. Its primary use as a certified reference material sets it apart from other cannabinoids, making it indispensable in analytical and pharmacological studies .
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3/i1D3 |
InChI Key |
VBGLYOIFKLUMQG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
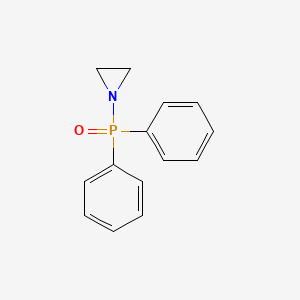
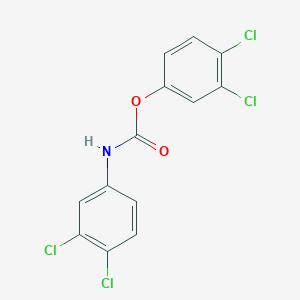
![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)


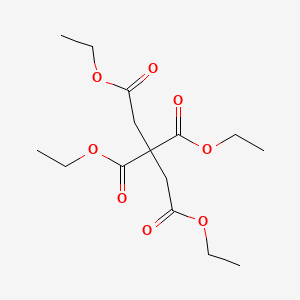


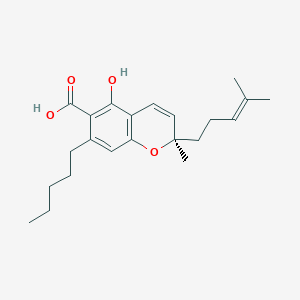
![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)
